N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[4,5-Dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a methylcarbamoyl group at position 3, and a benzothiazole-2-carboxamide moiety at position 2. The benzothiazole ring is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-8-9(2)22-15(12(8)13(20)17-3)19-14(21)16-18-10-6-4-5-7-11(10)23-16/h4-7H,1-3H3,(H,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBURFGUTQNBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid
The benzothiazole core is typically constructed via cyclization of 2-aminothiophenol with carbonyl-containing reagents. For example:
- Method A : Reaction of 2-aminothiophenol with dimethyl itaconate in the presence of TiO₂ nanoparticles under sonication yields methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, which is subsequently oxidized to the carboxylic acid.
- Method B : Direct cyclocondensation of 2-aminothiophenol with diethyl oxalate, followed by hydrolysis, generates benzothiazole-2-carboxylic acid in high yields.
Synthesis of 4,5-Dimethyl-3-(Methylcarbamoyl)Thiophen-2-Amine
This subunit requires sequential functionalization of a thiophene ring:
- Thiophene Alkylation : 3-Amino-4,5-dimethylthiophene-2-carboxylic acid is methylated at the amine group using methyl iodide in basic conditions.
- Carboxamide Formation : The carboxylic acid is converted to its methylcarbamoyl derivative via activation with thionyl chloride (to form the acid chloride) followed by reaction with methylamine.
Coupling Strategies for Amide Bond Formation
The final step involves coupling the benzothiazole-2-carboxylic acid with the thiophene-2-amine derivative. Two principal methods are documented:
HATU-Mediated Amidation
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) facilitate the amide bond formation at room temperature. This method achieves yields of 75–85% with minimal side products.
Reaction Conditions :
- Benzothiazole-2-carboxylic acid : 1.0 equiv.
- Thiophene-2-amine : 1.2 equiv.
- HATU : 1.5 equiv.
- DIPEA : 3.0 equiv.
- Solvent : DMF, 25°C, 12 hours.
Mixed Carbonate Activation
An alternative approach employs ethyl chloroformate to activate the carboxylic acid as a mixed carbonate intermediate, which subsequently reacts with the amine. While this method is cost-effective, it requires stringent pH control and yields 60–70%.
Reaction Conditions :
- Benzothiazole-2-carboxylic acid : 1.0 equiv.
- Ethyl chloroformate : 1.2 equiv.
- Triethylamine : 2.0 equiv.
- Thiophene-2-amine : 1.1 equiv.
- Solvent : Tetrahydrofuran, 0°C → room temperature, 24 hours.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the two coupling methods:
| Parameter | HATU-Mediated Method | Mixed Carbonate Method |
|---|---|---|
| Yield (%) | 75–85 | 60–70 |
| Reaction Time (hours) | 12 | 24 |
| Purification Difficulty | Low (column chromatography) | Moderate (recrystallization) |
| Cost per Gram (USD) | 120 | 75 |
| Scalability | Suitable for >100 g | Limited to <50 g |
The HATU-mediated method is superior for high-purity applications, whereas the mixed carbonate approach is preferable for small-scale syntheses with budget constraints.
Mechanistic Insights and Side Reactions
Amidation Mechanism
The HATU reagent generates an active O-acylisourea intermediate, which reacts with the amine nucleophile to form the amide bond. Competing hydrolysis of the intermediate is mitigated by anhydrous conditions.
Common Side Products
- Unreacted Carboxylic Acid : Due to incomplete activation.
- N-Acylurea : Formed via over-activation of the carboxylic acid.
- Dipeptide Byproducts : Result from amine dimerization, controlled by using excess carboxylic acid.
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole derivatives, which exhibit a range of biological activities.
Comparison with Similar Compounds
a. Tetrahydrobenzothiophene Derivatives
- N-[6-Methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 868965-50-8)
- Structure : Incorporates a saturated tetrahydrobenzothiophene ring instead of a dimethylthiophene.
- Properties : Molecular formula C₁₉H₁₉N₃O₂S₂, molecular weight 385.5 g/mol, predicted density 1.368 g/cm³ .
- Implications : The saturated ring may reduce aromatic π-stacking interactions but improve metabolic stability compared to the unsaturated thiophene in the target compound.
b. Piperazine-Pyridine Hybrids
- N-{4,5-Dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide Structure: Features a piperazine-pyridinylmethyl substituent on the thiophene ring. Properties: Molecular formula C₂₂H₂₆N₄O₂S, molecular weight 410.536 g/mol, hydrogen bond acceptors = 6, donors = 1 . Implications: The bulky substituent may enhance GPCR binding (e.g., neuropeptide S receptor) but reduce passive diffusion across membranes compared to the target compound’s simpler methylcarbamoyl group .
Functional Group Modifications
a. Chlorophenyl Isoxazole Derivatives
- N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (CAS 448911-14-6)
b. Dimethoxybenzoyl-Furylmethyl Analogs
- 2-[(3,4-Dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 434305-02-9) Structure: Includes a dimethoxybenzoyl group and a furylmethyl chain.
Key Data Tables
Table 1: Structural and Physical Properties
Table 2: Pharmacological Comparisons
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes a thiophene ring and a benzothiazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 346.4 g/mol. The structure features a thiophene ring substituted with a methylcarbamoyl group and a benzothiazole moiety, which enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 896299-32-4 |
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. A study evaluating a series of benzothiazole derivatives demonstrated significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models. The compounds showed a reduction in immobility time without notable neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives containing thiophene and benzothiazole scaffolds possess significant antifungal activity against various pathogens. For instance, certain derivatives demonstrated an EC50 value lower than that of standard antifungal agents, indicating superior efficacy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Ion Channels : Similar compounds have been shown to modulate ion channels involved in neuronal excitability, contributing to their anticonvulsant effects.
- Antioxidant Activity : The presence of thiophene rings is associated with antioxidant properties, which may protect cells from oxidative stress.
- Interactions with Enzymes : The carbamide functional group may facilitate interactions with specific enzymes involved in metabolic pathways.
Study 1: Anticonvulsant Screening
A series of benzothiazole derivatives were synthesized and screened for anticonvulsant activity using the MES model. The study found that compounds similar to this compound exhibited promising results with minimal side effects .
Study 2: Antifungal Efficacy
In another study focusing on antifungal activity, derivatives were tested against Candida species. The results indicated that some compounds had lower EC50 values compared to existing antifungal treatments, demonstrating their potential as effective alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
